Diallyldiphenylstannane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

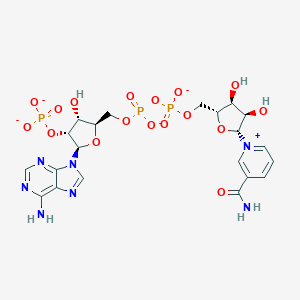

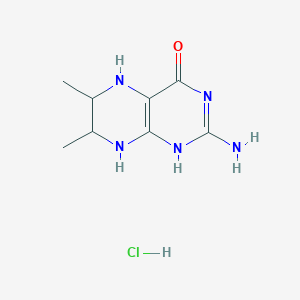

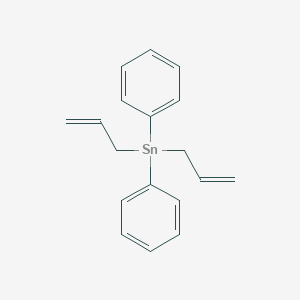

Diallyldiphenylstannane is an organotin compound characterized by the presence of two allyl groups and two phenyl groups bonded to a central tin atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Diallyldiphenylstannane can be synthesized through the reaction of diphenyltin dichloride with allyl magnesium bromide. The reaction typically proceeds as follows: [ \text{Ph}_2\text{SnCl}_2 + 2 \text{CH}_2=\text{CHCH}_2\text{MgBr} \rightarrow \text{Ph}_2\text{Sn}(\text{CH}_2=\text{CHCH}_2)_2 + 2 \text{MgBrCl} ] This reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the reactants and products. The reaction mixture is usually refluxed in an appropriate solvent, such as tetrahydrofuran, to ensure complete reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: Diallyldiphenylstannane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form diallyldiphenyltin oxide.

Reduction: Reduction reactions can convert this compound to other organotin compounds with different oxidation states.

Substitution: The allyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like halides or alkoxides are commonly used in substitution reactions.

Major Products:

Oxidation: Diallyldiphenyltin oxide.

Reduction: Various reduced organotin compounds.

Substitution: Organotin compounds with substituted allyl groups.

Aplicaciones Científicas De Investigación

Diallyldiphenylstannane has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.

Biology: Research is ongoing into its potential use as a biocide due to the known biological activity of organotin compounds.

Medicine: There is interest in its potential use in drug delivery systems, leveraging its ability to form stable complexes with various ligands.

Industry: It is used in the production of polymers and as a catalyst in certain industrial processes.

Mecanismo De Acción

The mechanism of action of diallyldiphenylstannane involves its ability to form stable complexes with various ligands. The tin atom in the compound can coordinate with different functional groups, facilitating various chemical reactions. In biological systems, the compound can interact with cellular components, potentially disrupting normal cellular functions.

Comparación Con Compuestos Similares

Diallyldimethylstannane: Similar structure but with methyl groups instead of phenyl groups.

Diallyldiethylstannane: Contains ethyl groups instead of phenyl groups.

Diphenyltin dichloride: Lacks the allyl groups present in diallyldiphenylstannane.

Uniqueness: this compound is unique due to the presence of both allyl and phenyl groups, which confer distinct chemical properties. The combination of these groups allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings.

Propiedades

IUPAC Name |

diphenyl-bis(prop-2-enyl)stannane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H5.2C3H5.Sn/c2*1-2-4-6-5-3-1;2*1-3-2;/h2*1-5H;2*3H,1-2H2; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUQVGSKYJHCXRE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC[Sn](CC=C)(C1=CC=CC=C1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20Sn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60330133 |

Source

|

| Record name | Diallyldiphenylstannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60330133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10074-32-5 |

Source

|

| Record name | Diallyldiphenylstannane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203243 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diallyldiphenylstannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60330133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.